molecular formula C15H18ClN5O2S B4817200 3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide

3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide

Cat. No.: B4817200
M. Wt: 367.9 g/mol
InChI Key: QDWCQULBAIKULX-UHFFFAOYSA-N
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Description

3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a chlorophenyl group

Properties

IUPAC Name

3-[5-(2-amino-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2S/c1-2-21-13(19-20-15(21)24-9-12(17)22)7-8-14(23)18-11-6-4-3-5-10(11)16/h3-6H,2,7-9H2,1H3,(H2,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWCQULBAIKULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)CCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the chlorophenyl group. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide
  • 3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)propanamide

Uniqueness

3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)propanamide

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